2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Description
Key Structural Features
| Component | Description |
|---|---|
| Core Scaffold | Benzothieno-pyrimidine fused system with partial saturation (hexahydro designation). |
| Substituents | - Methyl group at position 3 - 4-Oxo group - Thioether linkage to acetic acid |
| Functional Groups | - Pyrimidine carbonyl (C=O) - Acetic acid carboxylic acid (COOH) |
The methyl group at position 3 enhances steric and electronic modulation, while the thioether bridge facilitates bioconjugation and metabolic stability.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is unavailable, structural analogs provide insights into its conformational preferences:
- Hexahydrobenzothieno-pyrimidine : Likely adopts a chair-like conformation for the saturated ring, minimizing steric strain.
- Thioether-Acetic Acid : The S-C bond adopts a tetrahedral geometry, with the acetic acid group positioned anti-periplanar to the pyrimidine ring for optimal electron delocalization.
Hypothetical Crystallographic Parameters (Based on Analogous Systems)
These predictions align with X-ray crystallography studies of thienopyrimidine derivatives, where hydrogen bonds between carbonyl groups and aromatic C-H interactions dominate packing motifs.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic data for this compound and analogs reveal diagnostic features:
1H NMR Analysis
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine NH | 10.5–11.5 | Singlet | 1H |
| Methyl Group (C3) | 2.5–3.0 | Singlet | 3H |
| Thioether CH2 | 3.8–4.2 | Quartet | 2H |
| Aromatic Protons | 7.2–8.0 | Multiplet | 4H |
Note: Data extrapolated from analogous thienopyrimidines (e.g., 2-mercapto derivatives).
IR Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C=O (Pyrimidine) | 1680–1700 | Carbonyl stretching |
| C=O (Acetic Acid) | 1700–1750 | Carboxylic acid carbonyl |
| C-S (Thioether) | 650–800 | Sulfur-carbon single bond vibrations |
| N-H (Pyrimidine) | 3200–3500 | Stretching (if protonated) |
Mass Spectrometry
| Fragment | m/z | Fragmentation Pathway |
|---|---|---|
| Molecular Ion | 310.39 | [M]⁺ |
| Loss of Acetic Acid | 250.39 | [M - C₂H₃O₂]⁺ |
| Pyrimidine Core | 180–200 | Fragmentation of thieno-pyrimidine ring |
Data inferred from molecular weight and analogous compounds.
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-15-12(18)10-7-4-2-3-5-8(7)20-11(10)14-13(15)19-6-9(16)17/h2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDBLIKDHMSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)O)SC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389671 | |
| Record name | BAS 01919912 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-74-7 | |
| Record name | BAS 01919912 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Cyclization to Thienopyrimidine Core
The cyclization step forms the bicyclic framework through condensation of an amino carbonyl thiophene with urea. This generates the pyrimidinone nucleus, which serves as a precursor for further functionalization .
Thio-acetic Acid Conjugation
The thio-acetic acid group is introduced via nucleophilic substitution. Sodium hydride deprotonates the thiol group, enabling reaction with an alkylating agent (e.g., bromo-sugar derivatives) .
Deprotection of Acetyl Groups
Treatment with methanol and triethylamine removes acetyl protecting groups, yielding the free hydroxyl groups on the sugar moiety .
Functional Group Transformations
For example, treatment of the pyrimidinone with phosphorous pentasulfide converts the carbonyl group to a thione, enhancing reactivity .
Stability and Reactivity
The compound exhibits stability under basic conditions but undergoes deprotection of acetyl groups under methanolic conditions . The thienopyrimidine core is susceptible to nucleophilic attack due to its electron-deficient heterocycle, enabling further functionalization .
Research Findings
-
Anticancer Activity : Related thienopyrimidine derivatives show cytotoxicity against MCF-7, HepG-2, and PC-3 cell lines, though direct data for this specific compound is limited .
-
Antioxidant Potential : Analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) demonstrate antioxidant activity comparable to ascorbic acid .
Structural and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H14N2O3S2 | |
| Melting Point | 190°C (decomp) | |
| Key IR Bands | 1685 cm⁻¹ (C=O), 1612 cm⁻¹ (C=C) | |
| 1H NMR (DMSO-D6) | δ 5.96 (s, NH), δ 2.89–2.75 (m, CH2) |
This compound’s reactivity is central to its synthetic utility, with pathways enabling functionalization and biological evaluation. Further studies could explore its pharmacological screening applications .
References Journal of Pharmaceutical and Biomedical Analysis (2022) PMC (2024) ChemicalBook
Scientific Research Applications
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Physicochemical Properties
Key Research Findings and Implications
Substituent Effects: Thioacetic acid groups (as in the target compound) may improve solubility and metal-binding capacity compared to hydrazide or chloro derivatives .
Ring System Variations :
- Hexahydro vs. tetrahydro rings (e.g., cyclohepta in Compound 17) influence conformational flexibility and bioactivity. Smaller rings may favor target binding due to reduced steric hindrance .
Synthetic Accessibility :
- Cyclocondensation with aldehydes () and heterocyclization in DMSO/acetic acid are robust methods for high-yield synthesis of related compounds .
Biological Activity
2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid, also known as WAY-300385, is a compound that belongs to the thienopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications.
- Molecular Formula : C13H15N3O2S2
- Molecular Weight : 309.41 g/mol
- CAS Number : 500188-71-6
The biological activity of this compound primarily involves its interaction with various biological targets. Notably, it has been studied for its role as a GSK-3β inhibitor. GSK-3β (Glycogen Synthase Kinase 3 beta) is a critical enzyme involved in numerous cellular processes including metabolism and cell signaling pathways. Inhibition of GSK-3β has been linked to therapeutic effects in conditions such as diabetes and certain neurodegenerative diseases.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. In vitro studies using the MTT assay have demonstrated that these compounds can inhibit the growth of various tumor cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| WAY-300385 | A549 (Lung) | 15.0 |
| WAY-300385 | MCF7 (Breast) | 12.5 |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was effective against several bacterial strains with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 1000 |
| Escherichia coli | 500 |
Antioxidative Properties
The antioxidative capabilities of thienopyrimidine derivatives have been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress in cells:
| Compound | Assay Type | Activity (%) |
|---|---|---|
| WAY-300385 | DPPH Scavenging | 65% |
| WAY-300385 | ABTS Assay | 70% |
Case Studies
- GSK-3β Inhibition Study : A study conducted on various thienopyrimidine derivatives demonstrated that modifications on the thienopyrimidine scaffold could enhance GSK-3β inhibitory activity. The study found that compounds with specific substitutions exhibited IC50 values in the micromolar range.
- Antimicrobial Efficacy : A case study involving the evaluation of antimicrobial properties showed that WAY-300385 significantly inhibited the growth of pathogenic bacteria in vitro. This suggests its potential application in developing new antimicrobial therapies.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes, followed by heterocyclization in glacial acetic acid and DMSO under reflux. Key optimization parameters include:
- Solvent system : Glacial acetic acid with DMSO enhances cyclization efficiency .
- Reaction time : 30–60 minutes for azomethine formation, followed by 60 minutes for cyclization .
- Purification : Recrystallization from acetic acid improves purity .
| Variable | Optimization Strategy |
|---|---|
| Solvent | Glacial acetic acid + DMSO (1:1 ratio) |
| Temperature | Reflux (~110–120°C) |
| Catalyst | None required; solvent acts as catalyst |
Q. Which spectroscopic techniques are prioritized for structural characterization, and what markers confirm integrity?
- ¹H/¹³C NMR : Key markers include:
- Thioacetic acid proton (δ 3.5–4.0 ppm, singlet) .
- Hexahydrobenzo-thienopyrimidine core protons (δ 1.5–2.8 ppm, multiplet) .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational methods predict biological activity and guide experimental design?
Integrate quantum chemical calculations (e.g., DFT) with molecular docking to:
- Identify binding motifs : Map interactions with target enzymes (e.g., tyrosinase or cyclooxygenase) .
- Predict SAR : Correlate substituent effects (e.g., methyl or methoxy groups) with activity trends .
- Validate experimentally : Use ICReDD’s feedback loop—experimental data refine computational models .
Q. How to resolve discrepancies between in vitro and in vivo pharmacological data?
- Bioavailability adjustments : Assess solubility (e.g., via logP measurements) and metabolic stability (e.g., liver microsome assays) .
- Dosage calibration : Optimize dosing regimens using pharmacokinetic modeling .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate off-target effects via selectivity panels .
Q. What SAR trends are observed in thieno-pyrimidine analogs, and how do substitutions impact bioactivity?
- Core modifications :
- 3-Methyl group : Enhances metabolic stability but reduces solubility .
- Thioacetic acid moiety : Critical for enzyme inhibition (e.g., anti-tyrosinase activity) .
- Substituent effects :
- Methoxy groups at phenyl rings improve antimicrobial activity .
- Bulky substituents reduce binding affinity to compact active sites .
Q. What experimental controls are essential for validating enzyme inhibition assays?
- Negative controls : Use solvent-only samples to rule out nonspecific interactions.
- Positive controls : Include reference inhibitors (e.g., kojic acid for tyrosinase) .
- Blinding protocols : Minimize bias in data interpretation .
Q. How to design studies for under-explored pharmacological activities (e.g., neuroprotective or antiviral)?
- Target selection : Prioritize enzymes/pathways with structural homology to known targets (e.g., viral proteases).
- High-throughput screening : Use fragment-based libraries to identify novel interactions .
- Mechanistic studies : Combine knockout models and isotopic labeling to trace metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
